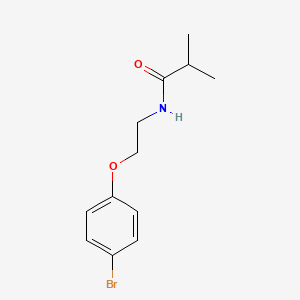
1,2-Bis(4-methylpiperazin-1-yl)ethanone (Nintedanib Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-methylpiperazin-1-yl)ethanone is a chemical compound that is often identified as an impurity in the drug Nintedanib, which is used for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases. This compound has garnered attention due to its potential impact on the purity and efficacy of pharmaceutical formulations.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of 4-methylpiperazine with suitable reagents to form the bis-substituted product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale chemical reactions, purification processes, and quality control measures to ensure the production of a pure compound.
Types of Reactions:
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can occur, where functional groups within the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized forms of the compound, which may include hydroxylated or carboxylated derivatives.
Reduction Products: Reduced forms of the compound, which may have different functional groups.
Substitution Products: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
Chemistry: The compound is used in research to study the effects of impurities on drug formulations and to develop methods for their removal.
Biology: It is used in biological studies to understand the impact of impurities on biological systems and to develop assays for detecting such impurities.
Medicine: The compound is relevant in the pharmaceutical industry for ensuring the purity and safety of drug formulations.
Industry: It is used in the chemical industry for the synthesis of other compounds and in quality control processes.
作用機序
The mechanism by which 1,2-Bis(4-methylpiperazin-1-yl)ethanone exerts its effects is not well-documented, as it is primarily considered an impurity. its presence in drug formulations can affect the overall efficacy and safety of the drug. The molecular targets and pathways involved would depend on the specific reactions and interactions it undergoes in the body.
類似化合物との比較
2,4-Bis(4-methylpiperazin-1-yl)aniline: Another piperazine derivative with similar structural features.
Bis(4-methylpiperazin-1-yl)methane: A related compound with a similar piperazine core.
Uniqueness: 1,2-Bis(4-methylpiperazin-1-yl)ethanone is unique in its bis-substituted structure, which differentiates it from other piperazine derivatives. Its specific impurity profile and potential impact on drug formulations make it a compound of interest in pharmaceutical research.
特性
IUPAC Name |
1,2-bis(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O/c1-13-3-7-15(8-4-13)11-12(17)16-9-5-14(2)6-10-16/h3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCGDAAKKJQUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone](/img/structure/B8048679.png)



![Cyclopropyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8048704.png)
![2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone](/img/structure/B8048705.png)



![7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[4.5]decane](/img/structure/B8048719.png)




